molecular formula C24H29N3O6S2 B2836511 methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-09-9

methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2836511
CAS No.: 449769-09-9
M. Wt: 519.63
InChI Key: IARRKEZHUKBLFR-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • Acetyl group (COCH₃): Introduces electron-withdrawing effects and may influence reactivity or metabolic stability.
  • Sulfonamide-linked benzamido substituent: The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido moiety provides steric bulk, basicity (via the piperidine ring), and hydrogen-bonding capacity.
  • Methyl ester (COOCH₃): Enhances lipophilicity and serves as a hydrolyzable pro-drug motif.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-15-6-4-5-12-27(15)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-3)19-11-13-26(16(2)28)14-20(19)34-23/h7-10,15H,4-6,11-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARRKEZHUKBLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the sulfonylbenzoyl group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the piperidine moiety: The final step involves the reaction of the intermediate with 2-methylpiperidine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COOCH₃) and acetyl moiety (-COCH₃) undergo hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Yield
Ester hydrolysisNaOH (aq.), reflux6-Acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-thienopyridine-3-carboxylic acid85–90%
Acetyl hydrolysisHCl (conc.), H₂O, heat6-Hydroxy-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-thienopyridine-3-carboxylate75–80%

Key Findings :

  • Ester hydrolysis proceeds efficiently in alkaline media, yielding the carboxylic acid derivative.

  • Acidic hydrolysis of the acetyl group requires prolonged heating but retains the sulfonamide functionality .

Reduction Reactions

The acetyl and ester groups are susceptible to reduction:

Reaction Type Reagents/Conditions Products Yield
Acetyl reductionNaBH₄, MeOH6-(1-Hydroxyethyl)-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-thienopyridine-3-carboxylate60–65%
Ester reductionLiAlH₄, dry ether3-(Hydroxymethyl)-6-acetyl-thienopyridine derivative50–55%

Mechanistic Insights :

  • Sodium borohydride selectively reduces the acetyl group to a secondary alcohol without affecting the sulfonamide.

  • Lithium aluminum hydride reduces both ester and acetyl groups but requires strict anhydrous conditions .

Sulfonamide Substitution

The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido group participates in nucleophilic substitution:

Reaction Type Reagents/Conditions Products Yield
Piperidine substitutionMorpholine, K₂CO₃, DMF4-(Morpholinosulfonyl)benzamido-thienopyridine derivative70–75%
Fluoride displacementKF, DMSO, 100°C4-Fluorobenzamido-thienopyridine derivative55–60%

Notable Observations :

  • The sulfonamide’s electron-withdrawing nature enhances reactivity toward nucleophiles like amines and fluorides.

  • Substitution at the sulfonyl group retains the thienopyridine core’s structural integrity .

Oxidation Reactions

Oxidation targets the thienopyridine sulfur and acetyl group:

Reaction Type Reagents/Conditions Products Yield
Thiophene oxidationm-CPBA, CH₂Cl₂Thienopyridine S,S-dioxide derivative80–85%
Acetyl oxidationKMnO₄, H₂SO₄6-Carboxy-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-thienopyridine-3-carboxylate65–70%

Critical Data :

  • Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes the thiophene ring to a sulfone without side reactions.

  • Potassium permanganate oxidizes the acetyl group to a carboxylic acid but may degrade the sulfonamide under harsh conditions .

Cycloaddition and Cross-Coupling

The thienopyridine core engages in transition-metal-catalyzed reactions:

Reaction Type Catalyst/Reagents Products Yield
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂3-Aryl-thienopyridine derivatives60–65%
Click chemistryCuI, NaN₃, terminal alkyneTriazole-functionalized thienopyridine75–80%

Applications :

  • Suzuki coupling introduces aryl groups at the 3-position, enhancing π-conjugation for material science applications .

  • Click chemistry enables bioconjugation for drug delivery systems .

Stability and Degradation

The compound exhibits pH-dependent stability:

Condition Observation
Acidic (pH < 3)Rapid hydrolysis of ester and sulfonamide groups
Neutral (pH 7)Stable for >24 hours at 25°C
Alkaline (pH > 10)Gradual degradation of acetyl and thienopyridine moieties within 6 hours

Recommendations :

  • Storage in anhydrous, neutral solvents (e.g., DMSO) at −20°C maximizes shelf life .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic structure that enhances its pharmacological properties. The synthesis typically involves the Gewald reaction and subsequent modifications to introduce various functional groups that enhance biological activity.

Synthesis Overview

  • Starting Material : Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
  • Key Reactions :
    • Gewald reaction for initial synthesis.
    • Nucleophilic displacement reactions to introduce piperidine and sulfonamide moieties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thieno[2,3-c]pyridine derivatives, including methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. The compound has been evaluated against various cancer cell lines with promising results.

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), RKO (colorectal cancer).
    • Results : The compound showed significant cytotoxicity with IC50 values ranging from 10.8 µM to 12.4 µM across different cell lines. Notably, it induced G2 phase arrest in the cell cycle, suggesting a mechanism of action distinct from classical apoptosis .

Neuroprotective Effects

Emerging research indicates that derivatives of thieno[2,3-c]pyridine may possess neuroprotective properties. These effects are crucial for developing treatments for neurodegenerative diseases.

Antimicrobial Properties

Some derivatives exhibit antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Case Study on Antimicrobial Efficacy

A series of thieno-pyridine derivatives were synthesized and evaluated for their antibacterial activity using standard methods:

  • Results : One derivative displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Thieno[2,3-c]Pyridine Derivatives

CompoundActivity TypeIC50 Values (µM)Mechanism
Methyl 6-acetyl...Anticancer10.8 - 12.4G2 Phase Arrest
Other Derivative AAntimicrobialVariesBacterial Cell Disruption
Other Derivative BNeuroprotectiveNot specifiedOxidative Stress Reduction

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The 2-methylpiperidine moiety in the target compound introduces steric hindrance absent in analogs, which may limit interactions with flat binding pockets.
  • Thermal Stability : The analogs exhibit melting points >200°C, suggesting high thermal stability; the target compound’s stability remains uncharacterized but is expected to align with heterocyclic sulfonamides .

Electronic and Structural Considerations

For example:

  • Thienopyridine vs. Thiazolo-pyrimidine: While both cores contain sulfur, the thienopyridine’s fused bicyclic system is more rigid and planar than the thiazolo-pyrimidine, favoring π-π stacking in biological targets.
  • Sulfonamide vs. Cyano: The sulfonamide group (SO₂NH) in the target compound offers hydrogen-bonding capacity, unlike the cyano group (CN) in 11a/b, which primarily acts as a meta-directing electron-withdrawing group.
  • Piperidine vs. Furan: The 2-methylpiperidine substituent introduces a basic nitrogen, enabling protonation at physiological pH, whereas the 5-methylfuran in analogs is non-basic and aromatic .

Biological Activity

Methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thieno[2,3-c]pyridine core , which is known for its biological activity.
  • Acetyl and sulfonamide functional groups , which may enhance its interaction with biological targets.

The molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S with a molecular weight of approximately 398.46 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways:

  • Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of c-Met and VEGFR2 tyrosine kinases. These kinases are crucial in cancer progression and angiogenesis. Studies report IC(50) values in the low nanomolar range for related compounds, indicating strong inhibitory activity .
  • G Protein-Coupled Receptors (GPCRs) : The thieno[3,2-b]pyridine derivatives have been linked to modulation of GPCRs, which play significant roles in various physiological processes including neurotransmission and immune response .

Anticancer Activity

Several studies have highlighted the anticancer properties of thieno[3,2-b]pyridine derivatives:

  • In Vitro Studies : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported significant tumor growth inhibition in human tumor xenograft models in mice .
  • Mechanistic Insights : The anticancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways involving c-Met and VEGFR2 .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the therapeutic potential:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed PK studies are required to confirm these findings.
  • Toxicity Assessments : Preliminary assessments indicate a manageable safety profile; however, comprehensive toxicity evaluations are necessary to ensure clinical viability.

Case Studies

  • Case Study 1 : A recent study explored a series of thieno[3,2-b]pyridine derivatives in a phase I clinical trial setting. Patients with advanced solid tumors showed promising responses with manageable side effects .
  • Case Study 2 : Another investigation focused on the compound's efficacy against metastatic melanoma. Results indicated a significant reduction in tumor size compared to control groups .

Research Findings Summary

StudyCompound ClassKey FindingsReference
Study 1Thieno[3,2-b]pyridine derivativesLow nanomolar IC(50) against c-Met and VEGFR2
Study 2Thieno[3,2-b]pyridine derivativesTumor growth inhibition in xenograft models
Study 3Clinical trialPromising responses in advanced solid tumors

Q & A

Q. What synthetic strategies are recommended to optimize yield and purity during the compound’s synthesis?

The synthesis involves multi-step routes with critical parameters:

  • Temperature control : Maintain 50–60°C during sulfonamide coupling to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Reagent stoichiometry : A 1.2:1 molar ratio of benzamido precursor to sulfonyl chloride ensures complete substitution .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., acetyl at C6, sulfonylbenzamido at C2) and detect impurities .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 520.63) validates molecular weight .
  • HPLC : Monitor retention time consistency (e.g., 12.3 min under isocratic conditions) to assess batch-to-batch reproducibility .

Q. What solubility challenges arise in biological assays, and how can they be addressed?

The compound exhibits poor aqueous solubility (<0.1 mg/mL). Mitigation strategies include:

  • Solubilization agents : Use DMSO (up to 5% v/v) for in vitro studies, ensuring solvent controls to exclude cytotoxicity .
  • Formulation : Prepare liposomal or cyclodextrin-complexed formulations for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve kinase inhibition potency?

  • Substituent variation : Compare analogs with modified piperidinyl (e.g., 3,5-dimethyl vs. 2-methyl) or acetyl groups (e.g., ethyl vs. methyl ester) .

  • Biological assays : Test inhibition against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays.

    Substituent ModificationKinase IC50 (nM)Selectivity Index (vs. CDK1)
    2-Methylpiperidinyl12.3 ± 1.58.7
    4-Methylpiperidinyl28.9 ± 3.23.2
    Data from and .

Q. How should contradictory bioactivity data (e.g., low potency in kinase assays vs. in vivo efficacy) be resolved?

  • Assay validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
  • Metabolite analysis : Perform LC-MS to identify active metabolites in plasma that may contribute to in vivo activity .
  • Orthogonal models : Use CRISPR-edited cell lines (e.g., CDK2-knockout) to isolate off-target effects .

Q. What computational approaches are effective for predicting binding modes with kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QHR) to model interactions between the sulfonyl group and kinase ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories to assess stability of the piperidinyl moiety in hydrophobic pockets .

Q. How can researchers troubleshoot low yields in scaled-up synthesis?

  • Process optimization : Apply design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Standardize protocols : Follow USP guidelines for shake-flask methods (pH 7.4 PBS, 24 hr equilibration) .
  • Analytical cross-check : Compare UV-Vis (λmax 280 nm) and nephelometry results to distinguish true solubility from colloidal suspensions .

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